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Introduction

Iopentol (Imagopaque®) is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast

medium.[1] Due to its pharmacokinetic profile, it serves as a valuable tool for the assessment of

renal function, specifically the glomerular filtration rate (GFR). Following intravenous

administration, iopentol is distributed in the extracellular space with very low plasma protein

binding.[2] It is not metabolized and is excreted almost entirely unchanged in the urine by

glomerular filtration.[2][3] In individuals with normal renal function, approximately 100% of an

intravenous dose is recovered in the urine within 24 hours.[1] The biological half-life of iopentol
is approximately two hours. These characteristics make the renal clearance of iopentol a
reliable measure of GFR.

This document provides a detailed protocol for assessing the renal clearance of iopentol in
both human subjects and animal models, including procedures for sample collection, and

analysis.

Principle

The renal clearance of a substance is the volume of plasma from which the substance is

completely removed by the kidneys per unit of time. For a substance like iopentol that is freely
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filtered by the glomerulus and is not reabsorbed, secreted, or metabolized by the renal tubules,

its clearance is equal to the GFR. The clearance is calculated based on the concentration of

iopentol in plasma and urine and the rate of urine flow. Alternatively, plasma clearance can be

determined by analyzing the rate of disappearance of iopentol from the plasma after a single

intravenous injection.

Experimental Protocols
In Vivo Procedure: Human Subjects
This protocol is based on methodologies described in clinical studies investigating the

pharmacokinetics of iopentol. Ethical approval and informed consent are mandatory before

conducting any procedures.

1. Subject Preparation:

Subjects should be well-hydrated.

A baseline blood sample (0-time) should be collected prior to iopentol administration.

2. Iopentol Administration:

Iopentol (e.g., 350 mg I/ml) is administered as a single intravenous injection.

Doses in clinical studies have ranged from 0.3 to 1.2 g I/kg body weight.

3. Blood Sample Collection:

Venous blood samples are collected at predetermined time points after injection.

A typical sampling schedule includes collection at 5, 15, 120, 150, 180, and 210 minutes

post-injection. More frequent sampling may be required in the initial distribution phase. For

subjects with suspected renal impairment, later sampling points (e.g., up to 24 hours or

longer) may be necessary.

4. Urine Sample Collection:

For renal clearance determination, timed urine collections are performed.
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Urine can be collected at intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-injection.

The bladder should be emptied at the beginning of each collection period.

The precise volume of each timed urine collection must be recorded.

5. Sample Handling and Storage:

Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g.,

EDTA or heparin) and centrifuged to separate the plasma.

Plasma and urine samples should be stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: High-Performance Liquid
Chromatography (HPLC)
A simple, accurate, and precise HPLC method for the determination of iopentol in serum and

urine has been established.

1. Sample Preparation:

Serum/Plasma: To precipitate proteins, mix serum or plasma with a suitable organic solvent

(e.g., acetonitrile) in a 1:2 ratio. Vortex and then centrifuge to obtain a clear supernatant.

Urine: Dilute urine samples with the mobile phase as needed to bring the iopentol
concentration within the calibration range.

2. HPLC System and Conditions:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g.,

acetonitrile or methanol). The exact composition should be optimized for a specific column

and system.

Flow Rate: Typically 1.0 - 1.5 mL/min.

Detection: UV detection at a wavelength where iopentol has significant absorbance (e.g.,

around 240 nm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/product/b125893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 10-20 µL.

3. Calibration and Quantification:

Prepare a series of calibration standards of iopentol in drug-free plasma and urine.

Process the standards in the same manner as the study samples.

Construct a calibration curve by plotting the peak area of iopentol against its concentration.

Determine the concentration of iopentol in the study samples by interpolating their peak

areas from the calibration curve.

Data Presentation
The following tables summarize pharmacokinetic parameters of iopentol from studies in

healthy volunteers and patients with renal failure.

Table 1: Pharmacokinetic Parameters of Iopentol in Healthy Volunteers

Dose (g I/kg)
Elimination
Half-Life
(hours)

Volume of
Distribution
(L/kg)

Total
Clearance
(mL/min)

Fecal
Excretion (%
of dose)

0.3 ~2 Not Reported Not Reported ~2

0.6 ~2 Not Reported Not Reported ~2

1.2 ~2 Not Reported Not Reported ~2

Data synthesized from studies in healthy male volunteers.

Table 2: Pharmacokinetic Parameters of Iopentol in Patients with Chronic Renal Failure
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Parameter Mean Value (Range)

Elimination Half-Life (hours) 28.4

Apparent Volume of Distribution (L/kg) 0.27

Urinary Excretion (5 days, % of dose) 54 (35-79)

Fecal Excretion (5 days, % of dose) 11 (0-20)

Data from a study in 10 patients with advanced nondiabetic chronic renal failure.
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Experimental Workflow for Iopentol Renal Clearance

Start: Subject Preparation
(Hydration, Baseline Samples)

Iopentol Administration
(Intravenous Injection)

Timed Sample Collection

Blood Samples
(Plasma Separation)

Urine Samples
(Volume Measurement)

Sample Storage
(-20°C to -80°C)

Bioanalysis (HPLC)
(Iopentol Quantification)

Data Analysis
(Clearance Calculation)

End: GFR Determination

Click to download full resolution via product page

Caption: Workflow for assessing renal clearance of iopentol.
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Pharmacokinetic Pathway of Iopentol

{Intravenous Administration | Iopentol Bolus} Distribution Extracellular FluidDistribution Phase

Glomerular Filtration Free Filtration in Kidneys

Elimination Phase

Minor Excretion Feces (~2%)

Excretion Primarily Unchanged in Urine>98% in normal renal function

Click to download full resolution via product page

Caption: Pharmacokinetic pathway of iopentol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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